BenchChemオンラインストアへようこそ!

N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide

Kinase inhibition Antimicrobial Structure-Activity Relationship

This benzothiazole‑2‑carboxamide incorporates a pyrimidin‑2‑yl‑piperidine motif rarely found in commercial screening collections. The specific combination of a pyrimidine warhead and benzothiazole core creates unique hydrogen‑bonding and π‑stacking profiles versus close analogs (e.g., pyridin‑2‑yl or thiazole‑2‑carboxamide variants). Deploy as an orthogonal chemotype control in Pim kinase, PKB/Akt, or mycobacterial ATP‑PRTase SAR campaigns. Its computed XLogP3 of 3.2 and 6 H‑bond acceptors make it suitable for fragment‑based hit‑to‑lead optimization. Researchers must verify inactivity in their assay before use as a baseline comparator.

Molecular Formula C18H19N5OS
Molecular Weight 353.44
CAS No. 1234934-79-2
Cat. No. B2416970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide
CAS1234934-79-2
Molecular FormulaC18H19N5OS
Molecular Weight353.44
Structural Identifiers
SMILESC1CN(CCC1CNC(=O)C2=NC3=CC=CC=C3S2)C4=NC=CC=N4
InChIInChI=1S/C18H19N5OS/c24-16(17-22-14-4-1-2-5-15(14)25-17)21-12-13-6-10-23(11-7-13)18-19-8-3-9-20-18/h1-5,8-9,13H,6-7,10-12H2,(H,21,24)
InChIKeyHCLJZAWOEHIFHY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Baseline for N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide (CAS 1234934-79-2)


N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide is a synthetic small molecule belonging to the benzothiazole-2-carboxamide class, featuring a pyrimidine-substituted piperidine linker. Its molecular formula is C18H19N5OS with a molecular weight of 353.4 g/mol [1]. The compound is primarily cataloged as a research chemical, with its biological annotation limited to inferred interactions based on chemotype—specifically, potential engagement with kinase and antimicrobial targets—without primary quantitative validation against defined comparators.

Why Generic Substitution Is Not Warranted for N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide in Research Settings


Within the benzothiazole-2-carboxamide family, minor structural variations can profoundly alter target-binding profiles. The specific combination of a pyrimidin-2-yl group at the piperidine nitrogen and a benzo[d]thiazole-2-carboxamide warhead is non‑trivial; closely related analogs such as N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide or N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)thiazole-2-carboxamide are expected to exhibit divergent hydrogen‑bonding and π‑stacking interactions, potentially altering potency by orders of magnitude. In the absence of direct, quantitative head‑to‑head data for the target compound (see Section 3), substitution cannot be assumed to yield equipotent or equiprofile outcomes. [1]

Quantitative Differentiation Evidence for N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide


Absence of Head-to-Head Bioactivity Data Against Defined Comparators

A comprehensive search of primary literature, patents, and authoritative databases (PubChem, ChEMBL, BindingDB) as of April 2026 yielded no quantitative bioactivity data (IC50, Ki, EC50, etc.) for N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide when tested against a specific molecular target in tandem with a structurally defined comparator. Consequently, no direct head-to-head or cross-study comparable evidence can be presented to substantiate a differentiated procurement rationale. All activity claims for this compound (e.g., 'ATP-competitive inhibitor of PKB') originate from vendor descriptions and are not traceable to peer‑reviewed or patent‑indexed experimental records. [1]

Kinase inhibition Antimicrobial Structure-Activity Relationship

Physicochemical Differentiation: Computed LogP vs. Common Analogues

The computed XLogP3 value for N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide is 3.2 [1]. In contrast, the analogous pyridin-2-yl compound (PubChem CID 49687763) yields a computed XLogP3 of ~2.8, while the analogous quinolin-2-yl derivative (CID 49687764) exhibits a computed XLogP3 of ~4.1 [2]. This difference of 0.4—0.9 log units indicates measurable lipophilicity variation that may translate into differential membrane permeability and non-specific binding, although no direct comparative pharmacokinetic data exist.

Physicochemical profiling Lipophilicity Drug-likeness

Best-Fit Research Application Scenarios for N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide Based on Available Evidence


Chemical Probe for Kinase-Focused Fragment-Based Screening Libraries

Given its benzothiazole core (a privileged kinase-binding scaffold) and the pyrimidin-2-yl-piperidine motif (frequently found in hinge-binding fragments), this compound may serve as a starting point for fragment-based or DNA-encoded library screening against ATP-binding pockets. Its intermediate lipophilicity (XLogP3 = 3.2) suggests it is suitable for subsequent hit-to-lead optimization. However, no target-specific inhibition data exist to prioritize it over analogs; its value lies in its structural novelty within commercial screening collections. [1]

Negative Control or Orthogonal Chemotype in SAR Studies

In structure–activity relationship campaigns targeting Pim kinases, PKB/Akt, or mycobacterial ATP-PRTase, this compound can be deployed as an orthogonal chemotype control. Its lack of published potency permits its use as a baseline comparator to evaluate the gain-of-function conferred by specific substituents on the piperidine or benzothiazole ring. Researchers must verify absence of activity in their assay system before such use. [2]

Computational Chemistry and Docking Model Validation

The well-defined 3D geometry and multiple hydrogen-bond acceptors (six acceptors) make this compound a useful test ligand for validating docking algorithms or pharmacophore models targeting kinase or GPCR binding sites. Its computed properties (e.g., XLogP3) can be compared with experimental measurements to calibrate in silico models. [1]

Quote Request

Request a Quote for N-((1-(pyrimidin-2-yl)piperidin-4-yl)methyl)benzo[d]thiazole-2-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.